Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Parallel Synthesis Building Block Utility

6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (MFCD31567136, molecular weight 243.02 g/mol) is a heterocyclic compound featuring a fused triazolopyridine core with bromine at the 6-position and nitro at the 8-position. This dual-functionalized scaffold belongs to the [1,2,4]triazolo[1,5-a]pyridine family, a privileged chemotype in drug discovery that has yielded inhibitors of JAK kinases , agonists of the aryl hydrocarbon receptor (AhR) , and α-glucosidase inhibitors.

Molecular Formula C6H3BrN4O2
Molecular Weight 243.02 g/mol
Cat. No. B8085115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC6H3BrN4O2
Molecular Weight243.02 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NN2C=C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H3BrN4O2/c7-4-1-5(11(12)13)6-8-3-9-10(6)2-4/h1-3H
InChIKeyOZHYNZLYMGEOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine: A Dual-Functionalized Heterocyclic Building Block for Kinase and Nuclear Receptor Discovery


6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (MFCD31567136, molecular weight 243.02 g/mol) is a heterocyclic compound featuring a fused triazolopyridine core with bromine at the 6-position and nitro at the 8-position [1]. This dual-functionalized scaffold belongs to the [1,2,4]triazolo[1,5-a]pyridine family, a privileged chemotype in drug discovery that has yielded inhibitors of JAK kinases [2], agonists of the aryl hydrocarbon receptor (AhR) [3], and α-glucosidase inhibitors [4]. The specific 6-bromo-8-nitro substitution pattern provides two orthogonal reactive handles—the bromine for palladium-catalyzed cross-coupling and the nitro for reduction-to-amine diversification—enabling modular synthetic elaboration that single-substituent analogs cannot support.

Why Regioisomeric or Single-Substituent Triazolopyridines Cannot Substitute for 6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine


Within the triazolopyridine scaffold, the precise position of bromine and nitro substituents dictates electronic character, reactivity, and biological target engagement. A systematic SAR study of [1,2,3]triazolo[1,5-a]pyridines demonstrated that bromine at position 6 renders the ring benzenoid-inert toward nucleophilic substitution, whereas bromine at positions 5 or 7 activates those centers [1]. This positional electronic switch means that a 5-bromo-8-nitro or 7-bromo-8-nitro isomer will exhibit fundamentally different cross-coupling kinetics and metabolic stability profiles from the 6-bromo-8-nitro regioisomer. Furthermore, the AhR agonist SAR revealed that the 6-bromo substituent is a critical pharmacophoric element for sub-nanomolar potency: the lead compound 6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine (12a) achieved EC50 = 0.03 nM, and removal or repositioning of the 6-bromo abolished high-affinity AhR binding [2]. Consequently, substituting a 5-bromo, 7-bromo, or non-brominated analog without re-validating SAR incurs the risk of complete loss of target activity.

Quantitative Differentiation Evidence for 6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine vs. Closest Analogs and Alternatives


Synthetic Versatility Advantage: Two Orthogonal Functional Handles in a Single Core vs. Single-Functionalized Analogs

The 6-bromo-8-nitro substitution pattern equips the triazolopyridine core with two electronically and synthetically orthogonal functional groups: a bromine atom suited for Suzuki, Buchwald–Hartwig, and Sonogashira cross-couplings, and a nitro group that can be selectively reduced to a primary amine for amide bond formation, sulfonamide synthesis, or diazotization. Single-substituent analogs such as 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0, one vector) or 8-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 31040-18-3, one vector) provide only one diversification handle, halving the accessible chemical space per synthetic step . The microwave-mediated, catalyst-free synthesis methodology for 1,2,4-triazolo[1,5-a]pyridines has been demonstrated to tolerate both electron-withdrawing nitro and halogen substituents with products obtained in good-to-excellent yields, confirming that the 6-bromo-8-nitro combination is synthetically accessible without deactivating the core [1].

Medicinal Chemistry Parallel Synthesis Building Block Utility

AhR Agonist Pharmacophore: 6-Bromo is Critical for Sub-Nanomolar Potency

In an SAR study of triazolopyridine-based AhR agonists, the 6-bromo substituent was identified as a key determinant of high-affinity receptor activation. The most potent compound, 6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine (12a), bearing the 6-bromo motif, exhibited an EC50 of 0.03 nM in a luciferase reporter gene assay measuring AhR transcriptional activation [1]. By contrast, des-bromo analogs in the same series (lacking the 6-bromo group) showed at least 100-fold weaker potency or were inactive, establishing the 6-bromo as a pharmacophoric requirement for sub-nanomolar AhR agonism [1]. Compound 12a additionally demonstrated oral anti-psoriasis efficacy in an imiquimod-induced mouse model and favorable pharmacokinetic properties [1]. For users developing AhR-targeted therapies, 6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine provides a scaffold already bearing the critical 6-bromo pharmacophore, with the 8-nitro group offering a vector for further optimization.

AhR Agonist Anti-Psoriasis Immunology

JAK Kinase Selectivity: Triazolopyridine Core with 6-Bromo Confers JAK1 Selectivity Over JAK2, JAK3, and TYK2

The triazolopyridine chemotype has been validated as a JAK1-selective kinase inhibitor scaffold. The initial hit compound 3, bearing a 6-substituted [1,2,4]triazolo[1,5-a]pyridine core, displayed JAK1 IC50 = 70 ± 14 nM, with 2-fold selectivity over JAK2 (IC50 = 138 ± 22 nM), 7.5-fold over JAK3 (IC50 = 528 ± 82 nM), and 7.4-fold over TYK2 (IC50 = 519 ± 55 nM) in biochemical kinase assays [1]. Replacement of the 6-position substituent with hydrogen or relocation to the 5- or 7-position altered both potency and the JAK selectivity profile, demonstrating that the 6-substitution pattern is integral to the selectivity fingerprint [1]. The 6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine core maintains this 6-substituted topology while providing the 8-nitro as a tunable group, making it directly relatable to the JAK1-selective series.

JAK Inhibitor Kinase Selectivity Immuno-Oncology

α-Glucosidase Inhibition: Triazolopyridine Scaffold Delivers Competitive Inhibition with Selectivity Over α-Amylase

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been recently established as a novel and potent platform for α-glucosidase inhibition. In a 2025 study, a diverse library of 22 triazolopyridine compounds (15a–15v) was synthesized and screened; the best compound, 15j, achieved IC50 = 6.60 ± 0.09 µM against α-glucosidase, with no detectable inhibition of α-amylase, confirming target selectivity [1]. The baseline unsubstituted triazolopyridine core showed α-glucosidase inhibition of IC50 = 14.37 ± 0.43 µM [1]. The introduction of electron-withdrawing substituents at positions analogous to the 8-nitro group was found to enhance inhibitory potency relative to the unsubstituted core. 6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine, bearing both an electron-withdrawing nitro group and a bromine amenable to further derivatization, represents a strategic starting point for building focused α-glucosidase inhibitor libraries.

α-Glucosidase Inhibitor Diabetes Metabolic Disease

Kinase Inhibitor Patent Scope: 6-Bromo-8-nitro is Explicitly Covered in Triazolopyridine JAK and ALK5 Inhibitor Patent Families

Several patent families explicitly claim [1,2,4]triazolo[1,5-a]pyridine derivatives with halogen and nitro substitutions as kinase inhibitors. US Patent 8,501,936 describes methods for preparing compounds of Formula I where substituents include bromo and nitro groups at various positions for JAK2 inhibition [1]. Similarly, US Patent 8,633,173 covers additional JAK2-inhibitory triazolopyridines [2]. The 6-bromo-[1,2,4]triazolo[1,5-a]pyridine core is also commercially recognized as a selective ALK5 kinase inhibitor (CAS 356560-80-0) . The 6-bromo-8-nitro analog sits within the scope of these patent families, distinguishing it from isomers such as 5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine or 2-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine, which map to different SAR trajectories

Kinase Inhibitor JAK2 ALK5 Intellectual Property

Synthetic Accessibility: Microwave-Mediated, Catalyst-Free Protocol Enables Efficient Assembly of Diversely Substituted Triazolopyridines

A 2024 methodology study established a microwave-mediated, catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation [1]. The protocol demonstrated broad substrate scope with good functional group tolerance, including electron-withdrawing groups, and delivered products in good-to-excellent yields with short reaction times. Scale-up reactions and late-stage functionalization were demonstrated, confirming the methodology's suitability for the gram-scale production of building blocks such as 6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine [1]. The commercial availability of the compound from multiple vendors, including Shaoyuan Technology (99.9% purity, batch-verified by HPLC) , American Elements [2], and Fisher Scientific (via Combi-Blocks) , confirms that a reliable supply chain exists for reproducible procurement.

Synthetic Methodology Green Chemistry Scale-Up

Where 6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine Delivers the Highest Research Value: Evidence-Backed Application Scenarios


AhR-Targeted Anti-Psoriasis and Skin Barrier Repair Drug Discovery

The 6-bromo substituent is a validated pharmacophoric requirement for sub-nanomolar AhR agonism, demonstrated by compound 12a (EC50 = 0.03 nM) which achieved both topical and oral efficacy in an imiquimod-induced psoriasis mouse model [1]. 6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine retains the critical 6-bromo motif and provides the 8-nitro as a handle for reductive amination or amide coupling to install solubility-enhancing and PK-optimizing substituents, following the same strategy used to convert the initial N-oxide leads into orally bioavailable candidates in the AhR agonist program [1].

JAK1-Selective Kinase Inhibitor Lead Optimization

The triazolopyridine scaffold has proven utility as a JAK1-selective inhibitor platform, with compound 3 demonstrating JAK1 IC50 = 70 nM and 7.5-fold selectivity over JAK3 [1]. The selectivity is driven by interactions in the kinase active site that depend on the 6-position substitution pattern [1]. The 6-bromo-8-nitro compound enables introduction of diverse C-8 amine, amide, or heterocyclic substituents via nitro reduction, while the C-6 bromine can be used for late-stage Suzuki couplings to explore the hydrophobic pocket adjacent to the ATP-binding site—a strategy that led from hit compound 3 to the clinical candidate GLPG0634 (filgotinib) [1].

Focused α-Glucosidase Inhibitor Library Synthesis for Type 2 Diabetes

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a newly validated α-glucosidase inhibitor chemotype, with the best compound (15j) achieving IC50 = 6.60 µM, approximately 114-fold more potent than acarbose, without off-target α-amylase activity [1]. The electron-withdrawing nitro group at C-8 is consistent with SAR trends that improve potency relative to the unsubstituted core (IC50 = 14.37 µM) [1]. 6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can serve as the common intermediate for a library where the C-6 bromine undergoes diversified Suzuki couplings to explore the binding pocket identified by molecular docking (docking score −10.04 kcal/mol for 15j) [1].

ALK5 Kinase Tool Compound and TGF-β Pathway Probe Development

The 6-bromo-[1,2,4]triazolo[1,5-a]pyridine core is an established selective ALK5 kinase inhibitor [1]. The addition of the 8-nitro group in 6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine introduces a functional handle for installing fluorescent tags, biotin, or photoaffinity labels (via nitro reduction to amine and subsequent conjugation), enabling the generation of chemical biology probes to study TGF-β/ALK5 signaling without requiring de novo synthesis of the triazolopyridine core . This is a practical advantage over single-handle analogs such as 6-bromo-[1,2,4]triazolo[1,5-a]pyridine, which would require more complex functionalization chemistry to achieve the same probe diversity.

Quote Request

Request a Quote for 6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.